molecular formula C26H26N4O2S2 B2494251 N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115403-50-3

N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2494251
CAS No.: 1115403-50-3
M. Wt: 490.64
InChI Key: IVKIHAVAHBNCAQ-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C26H26N4O2S2 and its molecular weight is 490.64. The purity is usually 95%.
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Scientific Research Applications

Analytical Applications in Capillary Electrophoresis

A study explored the capillary electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives. The research focused on optimizing the separation conditions and employed large-volume sample stacking for enhanced sensitivity, highlighting its potential for quality control in pharmaceutical contexts (Ye et al., 2012).

Molecular Design and Antioxidant Activity

Research on thiophene-1,2,4-triazole-5(3)-ones involved the synthesis of key compounds and their derivatives, including thiosemicarbazides and Schiff bases. The derivatives displayed significant antioxidant and antimicrobial activities, suggesting the importance of the thiosemicarbazide group in the synthesis of bioactive compounds (Ünver et al., 2014).

Heterocyclic Hybrid Synthesis and Properties

A study synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and analyzed their molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity. The research delved into the nonlinear optical (NLO) properties of these compounds, identifying potential applications in NLO technologies (Almansour et al., 2016).

Conformational Analysis and Environmental Sensitivity

Imidazole-substituted amides were studied for their conformational properties, indicating a preference for cis or trans conformations based on electronic factors. The research emphasized the potential of these compounds as conformational switches in aromatic foldamers, allowing for structural changes in response to environmental stimuli (Takubo et al., 2022).

Mechanism of Action

    Target of Action

    The compound contains a thiophene group, which is a common motif in many biologically active compounds . It also contains an imidazole ring, which is a key component of many important biological molecules, including certain enzymes and proteins. These structural features suggest that the compound could interact with a variety of biological targets, but without specific studies, it’s hard to identify the exact targets.

Properties

IUPAC Name

3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c1-17-12-18(2)24(19(3)13-17)29-23(31)16-34-26-27-9-10-30(26)21-7-4-6-20(14-21)25(32)28-15-22-8-5-11-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKIHAVAHBNCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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